2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound features a thieno[2,3-d]pyrimidine core substituted with a 4-hydroxy group and a 6-isopropyl moiety. A methylsulfanyl-acetamide linker connects this core to a 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene group. The thiadiazolylidene moiety may exhibit tautomerism, influencing its electronic properties and binding affinity in biological systems.
Properties
Molecular Formula |
C15H17N5O2S3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C15H17N5O2S3/c1-7(2)10-4-9-13(22)16-11(17-14(9)25-10)5-23-6-12(21)18-15-20-19-8(3)24-15/h4,7H,5-6H2,1-3H3,(H,16,17,22)(H,18,20,21) |
InChI Key |
LIEQXMPIJKCDPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSCC2=NC3=C(C=C(S3)C(C)C)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the sulfanyl-acetamide linkage and the thiadiazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogs from recent literature:
Key Observations:
- Core Modifications: The thieno[2,3-d]pyrimidine core is common, but substitutions at positions 3, 4, 5, and 6 significantly alter activity.
- Thiadiazole vs. Thiadiazolylidene : The target compound’s thiadiazolylidene group may exhibit tautomerism, unlike the fixed thiadiazole rings in analogs, affecting binding dynamics in biological targets .
- Substituent Effects : Nitro groups (e.g., in ) increase lipophilicity (XLogP3 = 3.1) but may introduce toxicity risks. The target compound’s isopropyl and methyl groups balance lipophilicity (estimated XLogP3 ~2.8) and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
